2-[Bromo(difluoro)methyl]-4-(trifluoromethoxy)-1H-benzimidazole
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Overview
Description
2-[Bromo(difluoro)methyl]-4-(trifluoromethoxy)-1H-benzimidazole is a chemical compound with the molecular formula C9H4BrF5N2O It is characterized by the presence of bromine, difluoromethyl, and trifluoromethoxy groups attached to a benzimidazole core
Preparation Methods
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions. The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
2-[Bromo(difluoro)methyl]-4-(trifluoromethoxy)-1H-benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[Bromo(difluoro)methyl]-4-(trifluoromethoxy)-1H-benzimidazole has several scientific research applications:
Biology and Medicine: The compound’s unique structure makes it a potential candidate for drug development and biological studies.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[Bromo(difluoro)methyl]-4-(trifluoromethoxy)-1H-benzimidazole involves its interaction with molecular targets through its bromine and fluorine atoms. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, depending on the specific application and conditions.
Comparison with Similar Compounds
Similar compounds to 2-[Bromo(difluoro)methyl]-4-(trifluoromethoxy)-1H-benzimidazole include other benzimidazole derivatives with different substituents. These compounds can vary in their chemical properties and reactivity, making each unique in its applications. For example, compounds with different halogen atoms or functional groups may exhibit different reactivity and biological activity.
Properties
IUPAC Name |
2-[bromo(difluoro)methyl]-4-(trifluoromethoxy)-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF5N2O/c10-8(11,12)7-16-4-2-1-3-5(6(4)17-7)18-9(13,14)15/h1-3H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXLYTGTNRZGEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)(F)F)N=C(N2)C(F)(F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF5N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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